molecular formula C24H35N3O4S2 B4776434 2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide

2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide

Cat. No.: B4776434
M. Wt: 493.7 g/mol
InChI Key: MPJMBDUEINHFPF-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperazine Derivative: This step involves the reaction of 2,4,6-trimethylphenylsulfonyl chloride with piperazine in the presence of a base such as triethylamine.

    Coupling with Benzenesulfonamide: The piperazine derivative is then coupled with 2,4,6-trimethylbenzenesulfonyl chloride under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenylsulfonyl Chloride: A precursor in the synthesis of the target compound.

    2,4,6-Trimethylbenzenesulfonamide: Shares structural similarities and may exhibit similar reactivity.

    Piperazine Derivatives: Compounds with similar piperazine moieties that may have comparable biological activities.

Uniqueness

2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O4S2/c1-17-13-19(3)23(20(4)14-17)32(28,29)25-7-8-26-9-11-27(12-10-26)33(30,31)24-21(5)15-18(2)16-22(24)6/h13-16,25H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJMBDUEINHFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
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2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
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2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
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2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide

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